Tetradecyl hydrogen sulfate (ester)
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Overview
Description
Tetradecyl hydrogen sulfate (ester) is an anionic surfactant widely used in various industries and medical applications. It is known for its wetting properties and is commonly used as a blood vessel irritant and sclerosing agent for treating varicose veins and hemorrhoids . The compound is also referred to as sodium tetradecyl sulfate when in its sodium salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl hydrogen sulfate (ester) can be synthesized through the esterification of tetradecanol with sulfuric acid. The reaction typically involves heating tetradecanol with concentrated sulfuric acid under reflux conditions. The product is then neutralized with a base such as sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of tetradecyl hydrogen sulfate (ester) involves continuous processes where tetradecanol and sulfuric acid are reacted in large reactors. The reaction mixture is then neutralized, purified, and dried to obtain the final product. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl hydrogen sulfate (ester) primarily undergoes hydrolysis and substitution reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of tetradecanol and sulfuric acid .
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents like alkyl halides can be used to replace the sulfate group with other functional groups.
Major Products:
Hydrolysis: Tetradecanol and sulfuric acid.
Substitution: Various alkylated derivatives depending on the reagents used.
Scientific Research Applications
Tetradecyl hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Utilized as a sclerosing agent for treating varicose veins and hemorrhoids. .
Industry: Applied in the formulation of detergents, emulsifiers, and wetting agents
Mechanism of Action
The mechanism of action of tetradecyl hydrogen sulfate (ester) involves its surfactant properties. When used as a sclerosing agent, it irritates the endothelial cells lining the blood vessels, causing inflammation and thrombus formation. This leads to the occlusion of the treated vein and subsequent fibrosis, resulting in the obliteration of the vein .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.
Sodium lauryl sulfate: Commonly used in detergents and personal care products.
Sodium cetyl sulfate: Similar surfactant with a longer alkyl chain.
Comparison: Tetradecyl hydrogen sulfate (ester) is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its effectiveness as a sclerosing agent is attributed to its ability to cause significant endothelial irritation and thrombus formation .
Properties
When injected directly into a vein, sodium tetradecyl sulfate causes intimal inflammation and venous thrombus formation, which then results in occlusion of the vein. Following this sequence of events, fibrous tissue forms and causes partial to complete obliteration of the vein, which may be temporary or permanent. An important role of this drug, as well as other sclerosing agents, is to control active hemorrhage and encourage hemostasis. This may be due to the esophageal and vascular smooth muscle spasm induced by the sclerosing agent. During acute and active bleeding, the sodium tetradecyl sulfate injected directly into the esophageal varices may dissipate rapidly, as the varices have a much higher blood volume/flow rate and no functioning valves. The mechanical compression effect of submucosal edema, created by the injection of sclerosing agents, may also be responsible for acute hemostasis. | |
CAS No. |
300-52-7 |
Molecular Formula |
C14H30O4S |
Molecular Weight |
294.45 g/mol |
IUPAC Name |
(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |
InChI Key |
GROJOWHVXQYQGN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
melting_point |
199 |
300-52-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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